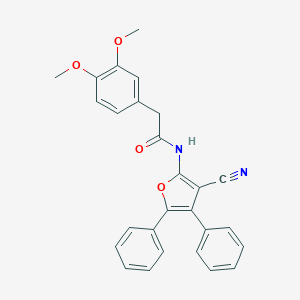
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C27H22N2O4
- Molecular Weight : 454.48 g/mol
- CAS Number : 171082-32-9
The structure features a furan ring substituted with a cyano group and two phenyl groups, along with a dimethoxyphenyl acetamide moiety. This unique arrangement is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods can vary, the general approach includes:
- Formation of the Furan Derivative : Starting from appropriate precursors, the furan ring is constructed.
- Introduction of Cyano Group : The cyano group is introduced via nucleophilic substitution.
- Acetamide Formation : The final step involves acetamide formation through reaction with 3,4-dimethoxyphenylacetic acid.
Antioxidant Activity
Research has indicated that this compound exhibits notable antioxidant properties. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated significant radical scavenging activity. The compound's ability to donate electrons and neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The microdilution method revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed high effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may inhibit key inflammatory pathways by targeting enzymes such as COX-2 and lipoxygenase. The binding affinity studies indicated that the compound forms stable interactions with these enzymes, potentially leading to reduced inflammation in vivo.
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A study measuring the antioxidant capacity of various compounds found that this compound exhibited an IC50 value of 25 µM in DPPH assays, comparable to well-known antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple pathogens with results showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as a therapeutic agent for bacterial infections.
- Anti-inflammatory Mechanism : A computational study demonstrated that the compound effectively inhibits COX-2 with a binding energy of -8.5 kcal/mol, suggesting strong potential for development as an anti-inflammatory drug.
特性
分子式 |
C27H22N2O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N2O4/c1-31-22-14-13-18(15-23(22)32-2)16-24(30)29-27-21(17-28)25(19-9-5-3-6-10-19)26(33-27)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,29,30) |
InChIキー |
WRIQFXLZESDFIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















